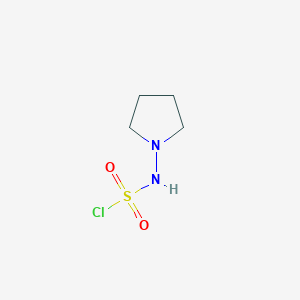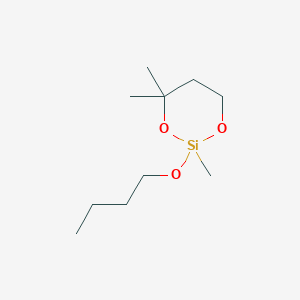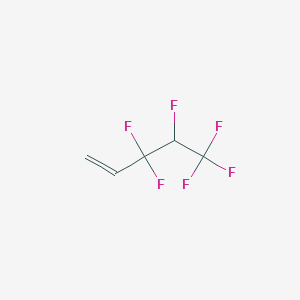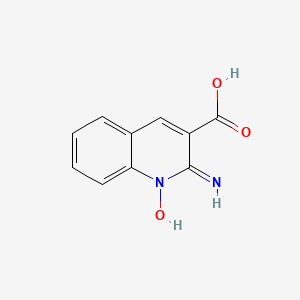![molecular formula C23H24O10 B14147560 Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate](/img/structure/B14147560.png)
Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate is a complex organic compound belonging to the class of anthraquinones. Anthraquinones are known for their diverse biological activities and are commonly found in various natural products.
准备方法
The synthesis of Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones and other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of anthraquinones.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.
相似化合物的比较
Compared to other anthraquinones, Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate is unique due to its specific functional groups and structural features. Similar compounds include:
- 3’,4’,5,6-tetrahydroxy-3,7-dimethoxyflavone
- 3,8,9,10-tetrahydroxy-6-methyl-1,4-dihydroanthracen-1-one
- 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
属性
分子式 |
C23H24O10 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate |
InChI |
InChI=1S/C23H24O10/c1-7-14-10(4-9(32-7)5-13(25)31-3)19(26)16-17(20(14)27)22(29)18-15(21(16)28)11-6-12(24)23(18,30)8(2)33-11/h7-9,11-12,24,28-30H,4-6H2,1-3H3 |
InChI 键 |
OFHFOPDNKQQXJF-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CC(O1)CC(=O)OC)C(=O)C3=C(C4=C(C(=C3C2=O)O)C5(C(OC4CC5O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)

![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)

![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)


